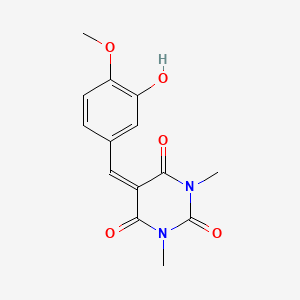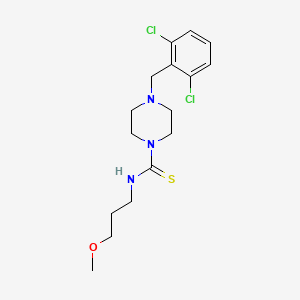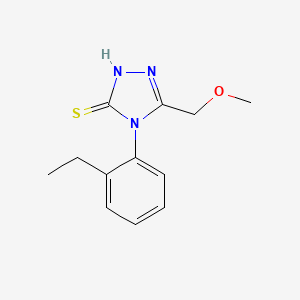![molecular formula C22H27N3OS B4642488 3-[(4-tert-butylphenoxy)methyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4642488.png)
3-[(4-tert-butylphenoxy)methyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole
Description
Triazole derivatives, including 3-[(4-tert-butylphenoxy)methyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole, are of significant interest due to their diverse biological activities and applications in various fields of chemistry. They are synthesized through a variety of synthetic methods and have been studied for their molecular structures, chemical reactions, and properties (Srivastava et al., 2016).
Synthesis Analysis
The synthesis of triazole compounds typically involves the cyclization of azides and acetylenes or the reaction of thiosemicarbazides with various reagents under different conditions. A rapid microwave-assisted synthesis method has been developed for the efficient synthesis of triazole derivatives (Raval et al., 2010).
Molecular Structure Analysis
Triazole compounds have been characterized using various techniques, including X-ray diffraction, NMR, and DFT calculations. These studies reveal the planar nature of the triazole ring and its interaction with substituents, which significantly influences the compound's properties and reactivity (Xu et al., 2006).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, including substitution, addition, and redox reactions. Their chemical properties are influenced by the substituents on the triazole ring, which can be manipulated to achieve desired reactivity and selectivity (Zelenov et al., 2014).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are determined by the molecular structure and the nature of the substituents (Medetalibeyoğlu et al., 2018).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including their acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by the substituents on the triazole ring and the overall molecular structure. These properties are essential for the compound's biological activity and applications in medicinal chemistry (Alotaibi et al., 2018).
properties
IUPAC Name |
3-[(4-tert-butylphenoxy)methyl]-4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS/c1-16-7-6-8-17(13-16)15-27-21-24-23-20(25(21)5)14-26-19-11-9-18(10-12-19)22(2,3)4/h6-13H,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCWJUJRIMTXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C)COC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4642405.png)

![4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4642426.png)

![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4642435.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4642440.png)

![8,9-dimethyl-2-phenyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4642442.png)

![2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4642476.png)


![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4642520.png)
![3-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4642524.png)